molecular formula C19H21ClN2O B12495426 5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline

5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline

Cat. No.: B12495426
M. Wt: 328.8 g/mol
InChI Key: DBTHGUPVWYKBHG-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxy group, and a piperidinyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline typically involves the condensation of 5-chloro-2-methoxyaniline with 4-(piperidin-1-yl)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity towards these targets. The piperidinyl-substituted phenyl group can enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-{(E)-[4-(morpholin-1-yl)phenyl]methylidene}aniline: Similar structure but with a morpholine ring instead of a piperidine ring.

    5-chloro-2-methoxy-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    5-chloro-2-methoxy-N-{(E)-[4-(azepan-1-yl)phenyl]methylidene}aniline: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the piperidine ring can enhance its pharmacokinetic properties, making it a valuable compound for drug development.

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-piperidin-1-ylphenyl)methanimine

InChI

InChI=1S/C19H21ClN2O/c1-23-19-10-7-16(20)13-18(19)21-14-15-5-8-17(9-6-15)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3

InChI Key

DBTHGUPVWYKBHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=CC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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